
KDO2-lipid A
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of (KDO)2-lipid A, a component of lipopolysaccharide (LPS) in most Gram-negative bacteria, is the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 complex in animal cells . This receptor complex plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating defense-related responses .
Mode of Action
(KDO)2-lipid A interacts with its targets by serving as the active component of LPS. It stimulates potent host immune responses through the TLR4 and myeloid differentiation protein 2 complex . This interaction triggers a cascade of immune responses, including the release of pro-inflammatory cytokines and the activation of the adaptive immune system .
Biochemical Pathways
The biosynthesis of (KDO)2-lipid A involves nine enzymatic steps, which are shared by most Gram-negative bacteria, indicating a conserved structure across different species . The enzymes involved in this pathway include LpxA, LpxC, LpxD, LpxB, LpxK, KdtA, LpxL, and LpxM . The pathway begins with the synthesis of (KDO)2-lipid A on the cytoplasmic surface of the inner membrane of the bacterial cell . After the core oligosaccharide is attached to (KDO)2-lipid A, the molecule is flipped to the outer surface of the inner membrane, where the O-antigen repeats are attached to form LPS .
Result of Action
The interaction of (KDO)2-lipid A with the TLR4 complex triggers a potent immune response, including the release of pro-inflammatory cytokines . This can lead to the activation of the adaptive immune system, providing a defense against the invading bacteria. An overwhelming immune response can also result in endotoxic shock, a potentially lethal condition .
Action Environment
The action of (KDO)2-lipid A can be influenced by various environmental factors. For instance, some bacteria can modify the structure of their (KDO)2-lipid A to adapt to different growth environments and to avoid recognition by the mammalian innate immune systems . This structural modification serves as a strategy to modulate bacterial virulence .
Biochemische Analyse
Biochemical Properties
(KDO)2-lipid A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate the innate immune system through the Toll-like receptor 4 (TLR4) .
Cellular Effects
(KDO)2-lipid A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of (KDO)2-lipid A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, triggering defense-related responses and causing Gram-negative sepsis .
Metabolic Pathways
(KDO)2-lipid A is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
(KDO)2-lipid A is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
KDO2-lipid A can be synthesized through a series of enzymatic reactions. The biosynthesis involves nine enzymatic steps, starting with the formation of lipid A on the cytoplasmic surface of the inner membrane. The enzymes involved include LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, KdtA, LpxL, and LpxM . The compound is then transported to the outer membrane, where it undergoes further modifications .
Industrial Production Methods
Industrial production of this compound typically involves extraction from bacterial cultures. For example, this compound can be extracted from a heptose-deficient Escherichia coli mutant using a single-phase solvent mixture of chloroform and methanol . The extracted compound is then purified using chromatography techniques such as silica, DEAE-cellulose, and C18 reverse-phase resin .
Analyse Chemischer Reaktionen
Types of Reactions
KDO2-lipid A undergoes various chemical reactions, including structural modifications to adapt to different environmental conditions. These modifications can involve oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include chloroform, methanol, and various chromatography resins for purification . The conditions for these reactions typically involve specific pH levels and temperatures to ensure the stability and activity of the compound .
Major Products
The major products formed from these reactions include structurally modified this compound, which can be used for developing new vaccines and adjuvants .
Wissenschaftliche Forschungsanwendungen
KDO2-lipid A has numerous scientific research applications across various fields:
Vergleich Mit ähnlichen Verbindungen
KDO2-lipid A is unique compared to other similar compounds due to its minimal structural requirement for bacterial viability and its potent immunostimulatory properties . Similar compounds include other lipid A variants found in different Gram-negative bacteria, which may have different structural modifications to adapt to various environmental conditions .
List of Similar Compounds
- Lipid A variants in different Gram-negative bacteria
- ADP-L-glycero-D-manno-heptose (ADPH)
This compound stands out due to its conserved structure across different species and its critical role in bacterial viability and immune response stimulation .
Eigenschaften
IUPAC Name |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUKJUHGLIZGU-OIPVZEHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H202N2O39P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318089 | |
| Record name | Kdo2-lipid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2238.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123621-04-5 | |
| Record name | Kdo2-lipid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123621-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kdo2-lipid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


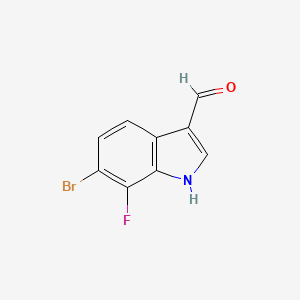
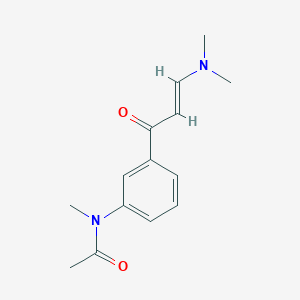

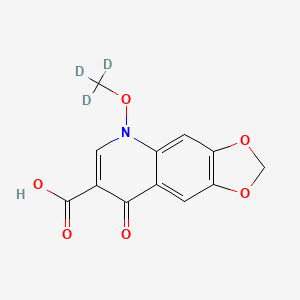

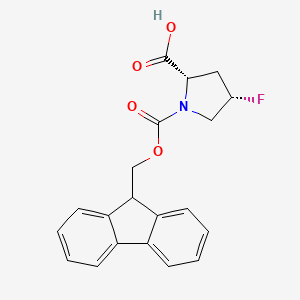




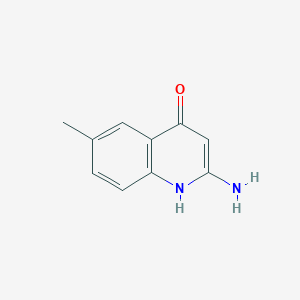
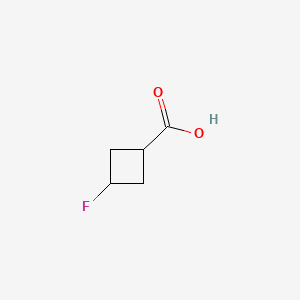

![(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B3418436.png)
